![molecular formula C20H17N3O4 B2960583 N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide CAS No. 690641-03-3](/img/structure/B2960583.png)
N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide, also known as PFI-3, is a small molecule inhibitor that selectively targets the histone methyltransferase SETD7. SETD7 is responsible for the methylation of lysine 4 on histone H3 (H3K4), which is a crucial step in the regulation of gene expression. PFI-3 has been shown to be effective in inhibiting SETD7 activity, making it a promising tool for studying the role of H3K4 methylation in various biological processes.
Scientific Research Applications
Cancer Research
The compound has shown potential in cancer research due to its ability to modulate cellular pathways that are often dysregulated in cancer cells. It may serve as a lead compound for the development of new anticancer drugs, particularly targeting pathways like IDO/TDO which are involved in tumor-mediated immunosuppression .
Neurodegenerative Diseases
“GNF-Pf-396” could be used in the study of neurodegenerative diseases. Its impact on cellular metabolism makes it a candidate for exploring therapeutic avenues in conditions like Alzheimer’s and Parkinson’s disease, where metabolic dysfunction plays a key role .
Infectious Diseases
The compound’s structural similarity to known antimicrobial agents suggests it could be useful in the development of new treatments for infectious diseases. Its ability to interfere with specific bacterial or viral processes could be harnessed to create more effective antimicrobials .
Metabolic Disorders
Research into metabolic disorders such as diabetes could benefit from “GNF-Pf-396”. By affecting metabolic pathways, it may help in understanding the disease mechanisms or in the development of drugs that can better manage metabolic imbalances .
Cardiovascular Diseases
The compound may have applications in cardiovascular research, potentially offering insights into the molecular basis of heart diseases and contributing to the development of novel therapeutics aimed at improving heart function and reducing cardiovascular risk .
Peroxisomal Disorders
Given its potential role in modulating peroxisomal activity, “GNF-Pf-396” could be important in studying peroxisomal disorders. These are genetic conditions that affect the normal functioning of peroxisomes, which are crucial for cell metabolism .
Drug Development and Synthesis
“GNF-Pf-396” could be instrumental in the synthesis of new drugs, serving as a precursor or a scaffold due to its complex structure that includes an imidazole ring, which is a common feature in many pharmacologically active compounds .
Chemical Sensing and Imaging
The compound’s unique structure may allow it to be used in chemical sensing and imaging applications. It could be used to develop new imaging agents or sensors that detect specific biological or chemical processes with high sensitivity .
Mechanism of Action
Target of Action
GNF-Pf-396, also known as IDI1_025128, N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide, HMS1493I02, ChemDiv3_007218, or N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzofbenzofuran-3-carboxamide, primarily targets the p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family of serine/threonine kinases, which play key roles in cellular processes such as motility, proliferation, and survival .
Mode of Action
GNF-Pf-396 acts as a potent inhibitor of PAK4, with an IC50 of 14.93 μM . It interacts with PAK4, inhibiting its kinase activity, which leads to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . This inhibition disrupts the normal functioning of these pathways, leading to changes in cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by GNF-Pf-396 is the PAK4/c-Src/EGFR/cyclin D1 pathway . PAK4 is a critical regulator of this pathway, and its inhibition by GNF-Pf-396 leads to the downregulation of the entire pathway. This results in the suppression of cell proliferation and the induction of apoptosis .
Result of Action
The primary result of GNF-Pf-396’s action is the suppression of cell proliferation and the induction of apoptosis, particularly in human gastric cancer cells . By inhibiting PAK4 and downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway, GNF-Pf-396 disrupts the normal cell cycle, leading to decreased cell growth and increased cell death .
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-12-15(20(26)22-7-4-9-23-10-8-21-11-23)16-17(24)13-5-2-3-6-14(13)18(25)19(16)27-12/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRWPEPEHAEFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.